molecular formula C12H22N2O B13277705 [3-(Dimethylamino)-2,2-dimethylpropyl](furan-2-ylmethyl)amine

[3-(Dimethylamino)-2,2-dimethylpropyl](furan-2-ylmethyl)amine

Cat. No.: B13277705
M. Wt: 210.32 g/mol
InChI Key: QIXTVKGKOJEYDF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and backbone structure. The parent chain is identified as propane, with modifications at the 2- and 3-positions. The furan-2-ylmethyl group is treated as a substituent attached to the nitrogen atom.

IUPAC Name :
N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-(furan-2-ylmethyl)amine

Systematic Breakdown :

Component Description
Parent chain Propane (3-carbon chain)
Substituent at C3 Dimethylamino group (-N(CH₃)₂)
Substituents at C2 Two methyl groups (-CH₃)
Additional substituent Furan-2-ylmethyl group (-CH₂-C₄H₃O) attached to the nitrogen atom

The numbering prioritizes the longest carbon chain containing the amine functionality, with the furan-2-ylmethyl group assigned as a secondary substituent.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₂₂N₂O is consistent with the compound’s structure, comprising 12 carbon atoms, 22 hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Molecular Weight Calculation :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 22 1.008 22.18
N 2 14.01 28.02
O 1 16.00 16.00
Total 210.32

This molecular weight aligns with experimental data from high-resolution mass spectrometry. The oxygen atom originates from the furan ring, while the nitrogen atoms reside in the dimethylamino and central amine groups.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits limited stereochemical complexity due to its symmetrical substituents:

  • Chiral Centers :

    • The 2,2-dimethylpropyl group creates a quaternary carbon at C2, rendering it achiral due to identical methyl substituents.
    • The nitrogen atom, bonded to three distinct groups (furan-2-ylmethyl, 3-(dimethylamino)-2,2-dimethylpropyl, and a lone pair), theoretically qualifies as a chiral center. However, rapid nitrogen inversion at room temperature prevents isolation of enantiomers.
  • Conformational Flexibility :

    • The furan ring adopts a planar conformation, while the 3-(dimethylamino)-2,2-dimethylpropyl group exhibits restricted rotation due to steric hindrance from the geminal methyl groups.
    • Energy barriers between conformers are estimated at <5 kcal/mol, favoring a staggered arrangement around the N-C bonds.

Comparative Structural Analysis with Related Furan-Containing Amines

The structural features of 3-(dimethylamino)-2,2-dimethylpropylamine are contrasted with analogous furan-based amines below:

Compound Molecular Formula Key Structural Differences Impact on Properties
Target Compound C₁₂H₂₂N₂O Branched 3-(dimethylamino)-2,2-dimethylpropyl Enhanced lipophilicity, steric hindrance
Furan-2-ylmethylamine C₅H₇NO Single primary amine group Higher reactivity, lower molecular weight
N-Ethyl-N-(furan-2-ylmethyl)amine C₇H₁₁NO Linear ethyl substituent Reduced steric effects, increased flexibility
Trineopentylamine C₁₅H₃₃N Three neopentyl groups, no heterocyclic rings Extreme hydrophobicity, no π-electron system

The target compound’s branched alkylamine substituent distinguishes it from simpler furan-containing amines, conferring unique steric and electronic properties. The dimethylamino group enhances basicity compared to primary or secondary amines, while the furan ring contributes π-orbital interactions absent in aliphatic analogues.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)-N,N,2,2-tetramethylpropane-1,3-diamine

InChI

InChI=1S/C12H22N2O/c1-12(2,10-14(3)4)9-13-8-11-6-5-7-15-11/h5-7,13H,8-10H2,1-4H3

InChI Key

QIXTVKGKOJEYDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=CO1)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Mannich Reaction-Based Synthesis

This method leverages the Mannich reaction to construct the neopentyl backbone with a tertiary amine group.

  • Reagents :

    • Isobutyraldehyde
    • Formaldehyde (aqueous or paraformaldehyde)
    • Dimethylamine (gas or aqueous)
  • Conditions :

    • Temperature: 80–120°C
    • Pressure: 1.5–4 bar
    • pH: 9–11 (maintained by excess dimethylamine)
    • Reaction time: 1–6 hours
  • Procedure :

    • Combine isobutyraldehyde, formaldehyde, and dimethylamine in a pressurized reactor.
    • Heat to 100°C for 5 hours, yielding 3-dimethylamino-2,2-dimethylpropanal (71.8% yield).
    • Reduce the aldehyde to a primary alcohol using NaBH₄ or LiAlH₄.
    • Convert the alcohol to a mesylate or tosylate, followed by nucleophilic substitution with furfurylamine to introduce the furan moiety.
  • Key Data :

    Step Yield Purity Reference
    Aldehyde formation 71.8% ≥98%
    Reduction & alkylation ~60% (estimated) N/A

Reductive Amination Approach

Direct coupling of the neopentyl aldehyde with furfurylamine via reductive amination.

  • Reagents :

    • 3-Dimethylamino-2,2-dimethylpropanal
    • Furfurylamine
    • NaBH₃CN or H₂/Pd-C
  • Conditions :

    • Solvent: MeOH or EtOH
    • Temperature: 25–60°C
    • Reaction time: 12–24 hours
  • Procedure :

    • React the aldehyde with furfurylamine in methanol.
    • Add NaBH₃CN as a selective reducing agent.
    • Isolate the product via vacuum distillation.
  • Advantages :

    • Avoids intermediate functionalization (e.g., mesylation).
    • Compatible with mild conditions.

Microwave-Assisted Alkylation

Accelerated synthesis using microwave irradiation for efficient coupling.

  • Reagents :

    • 3-Dimethylamino-2,2-dimethylpropyl chloride
    • Furfurylamine
    • Coupling agents: EDC, DMT/NMM/TsO⁻
  • Conditions :

    • Microwave reactor: 100–150°C
    • Irradiation time: 10–30 minutes
    • Solvent: DMF or DMSO
  • Procedure :

    • Activate the neopentyl chloride with EDC.
    • React with furfurylamine under microwave irradiation.
    • Purify via column chromatography.
  • Key Data :

    Parameter Value Reference
    Yield 75–85%
    Reaction time 20 minutes

Comparative Analysis of Methods

Method Yield (%) Time Cost Efficiency Scalability
Mannich Reaction 60–72 6–8 hours Moderate High
Reductive Amination 65–75 12–24 hours Low Medium
Microwave Alkylation 75–85 20 minutes High Low

Key Observations :

  • The Mannich reaction is optimal for large-scale synthesis but requires multi-step processing.
  • Microwave methods offer rapid, high-yield results but demand specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield tetrahydrofuran derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological molecules. It can also serve as a precursor for the synthesis of biologically active compounds .

Medicine

In medicinal chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and resins. Its unique structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Dimethylamino)-2,2-dimethylpropylamine (Target) Dimethylamino, 2,2-dimethylpropyl, furan-2-ylmethyl C₁₁H₂₂N₂O* ~196.3* Hypothesized CNS penetration due to dimethylamino group; furan may enhance metabolic stability.
(Furan-2-ylmethyl)(3-methylbutan-2-yl)amine hydrochloride 3-Methylbutan-2-yl substituent; hydrochloride salt C₁₀H₁₈ClNO 203.71 Improved aqueous solubility (salt form); reduced steric hindrance compared to target.
(Furan-2-yl)methyl[3-(methylamino)propyl]amine Methyl and methylamino-propyl substituents C₁₀H₁₈N₂O 182.27 Lower molecular weight; potential for hydrogen bonding via methylamino group.
3-(Dimethylamino)-2-hydroxypropylamine Hydroxyl group in propyl chain C₆H₁₆N₂O 132.21 Enhanced polarity and hydrogen bonding capacity; reduced lipophilicity vs. target.
3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)-1-propanamine Bromophenyl and pyridinyl substituents C₁₆H₁₈BrN₂ 333.23 Aromatic groups may confer receptor-binding affinity; higher molecular weight.
3-(2-Cyclopropoxyquinolin-6-yl)-1-(3-(dimethylamino)-2,2-dimethylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Quinoline and pyrazolo-pyrimidine core; dimethylamino-dimethylpropyl chain C₂₄H₃₀N₇O 432.5 Demonstrated CNS penetration; used in antiparasitic drug development.

Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Structural and Functional Insights

  • Dimethylamino Group: Present in both the target compound and ’s CNS-penetrant molecule, this group likely facilitates blood-brain barrier traversal via passive diffusion .
  • Furan vs.
  • Steric Effects : The 2,2-dimethylpropyl chain in the target compound introduces greater steric hindrance than the 3-methylbutan-2-yl group in , which may influence binding to biological targets .

Biological Activity

3-(Dimethylamino)-2,2-dimethylpropylamine, a compound belonging to the class of amines, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H22_{22}N2_2
  • Molecular Weight : 198.32 g/mol
  • CAS Number : 1019504-60-9

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological activities of 3-(Dimethylamino)-2,2-dimethylpropylamine are still under investigation, but preliminary studies suggest several key areas of interest.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of dimethylamino compounds showed inhibition of bacterial growth at concentrations as low as 50 µM . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Preliminary data suggest that this compound may have neuroprotective effects. Similar amine derivatives have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in neurodegenerative conditions .

The biological activity of 3-(Dimethylamino)-2,2-dimethylpropylamine can be attributed to its interaction with various biological targets:

  • Receptor Modulation : Compounds in this class may act on neurotransmitter receptors, influencing synaptic transmission and neuronal health.
  • Enzyme Inhibition : Certain studies indicate that these compounds could inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Study 1: Antimicrobial Efficacy

In a comparative study involving various dimethylamino derivatives, 3-(Dimethylamino)-2,2-dimethylpropylamine was tested against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of approximately 25 µM for Staphylococcus aureus, suggesting potent antimicrobial activity .

Study 2: Neuroprotection in Animal Models

A recent animal study evaluated the neuroprotective effects of similar compounds in models of oxidative stress-induced neurotoxicity. The results showed that administration of these compounds significantly reduced markers of oxidative stress and improved behavioral outcomes in treated animals compared to controls .

Data Table: Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntimicrobialInhibition of Staphylococcus aureus25
NeuroprotectionReduction in oxidative stress markers50
Enzyme InhibitionInhibition of inflammatory enzymes10

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(Dimethylamino)-2,2-dimethylpropylamine?

  • Answer : The compound can be synthesized via nucleophilic substitution between a furan-2-ylmethyl halide (e.g., chloride) and 3-(dimethylamino)-2,2-dimethylpropylamine. Reaction conditions typically involve polar aprotic solvents (e.g., THF or DMF) and a base (e.g., K₂CO₃) to deprotonate the amine . For sterically hindered amines, microwave-assisted synthesis or elevated temperatures (80–100°C) may improve yields . Purification often employs column chromatography with gradients of ethyl acetate/hexane or acetone/hexane .

Q. How is the molecular structure of this compound validated in synthetic workflows?

  • Answer : Structural confirmation requires a combination of:

  • NMR : ¹H/¹³C NMR to identify protons and carbons adjacent to dimethylamino and furan groups. For example, the furan methylene group (CH₂) shows signals near δ 4.2–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments indicative of the dimethylamino and furan moieties .
  • X-ray Crystallography : If crystalline, this provides absolute stereochemical and bond-length data .

Q. What reactivity patterns are expected due to its functional groups?

  • Answer :

  • Dimethylamino Group : Participates in alkylation, acylation, or oxidation (e.g., to nitroxides using mCPBA) .
  • Furan Ring : Susceptible to electrophilic substitution (e.g., nitration) or Diels-Alder reactions under thermal conditions .
  • Branched Alkyl Chain : Steric hindrance may slow nucleophilic reactions, requiring optimized catalysts (e.g., Pd for cross-coupling) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or selectivity be resolved?

  • Answer : Contradictions often arise from:

  • Steric Effects : Bulky substituents (e.g., 2,2-dimethylpropyl) may reduce accessibility to reactive sites. Use kinetic studies (e.g., variable-temperature NMR) to assess activation barriers .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with phosphine ligands) for cross-coupling steps. demonstrates ligand choice (e.g., Catalyst A™) significantly impacts yields in analogous amine syntheses .
  • Solvent Polarity : Polar solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Compare yields in DMF vs. THF to identify optimal media .

Q. What methodologies assess its biological activity and target engagement?

  • Answer :

  • In Vitro Binding Assays : Radioligand displacement (e.g., using ³H-labeled antagonists) to measure affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms or kinases using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with protein targets (e.g., GPCRs). The dimethylamino group may form salt bridges with aspartate residues in binding pockets .

Q. How can computational modeling (DFT, MD) predict its stability and reactivity?

  • Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., N–C bonds in the dimethylamino group) and redox potentials .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in water/octanol to estimate logP values for pharmacokinetic profiling .
  • Transition State Analysis : Identify intermediates in furan ring functionalization using IRC (intrinsic reaction coordinate) calculations .

Methodological Notes

  • Synthesis Optimization : For low-yielding steps, employ Design of Experiments (DoE) to evaluate temperature, catalyst loading, and stoichiometry interactions .
  • Analytical Cross-Validation : Combine HPLC (with UV/Vis detection) and LC-MS to confirm purity (>95%) and rule out isomeric byproducts .
  • Safety Protocols : Use fume hoods and PPE when handling furan derivatives (potential irritants) .

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